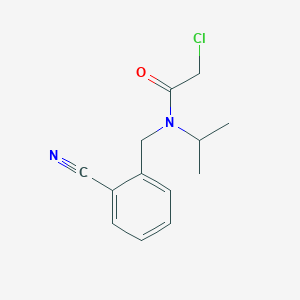

2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide

Description

BenchChem offers high-quality 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-[(2-cyanophenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-10(2)16(13(17)7-14)9-12-6-4-3-5-11(12)8-15/h3-6,10H,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWJSODBOLDISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1C#N)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide

This guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide. Designed for researchers and professionals in drug development and organic synthesis, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers detailed experimental protocols.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of the target molecule, a tertiary amide, is most efficiently approached via a two-step sequence. This strategy involves the initial formation of a secondary amine intermediate, which is subsequently acylated to yield the final product. This method ensures high selectivity and yield by breaking down the synthesis into two distinct and well-understood transformations.

Retrosynthetic Analysis

A retrosynthetic breakdown of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide reveals two key bond disconnections. The amide C-N bond is disconnected first, identifying the secondary amine N-(2-cyanobenzyl)propan-2-amine and chloroacetyl chloride as key precursors. A further C-N bond disconnection on the secondary amine points to 2-(aminomethyl)benzonitrile and an isopropyl source (like acetone, for reductive amination) as the primary starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Physicochemical Data of Key Reagents

A thorough understanding of the physical and chemical properties of all reagents is fundamental to safe and effective synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Hazards |

| 2-(aminomethyl)benzonitrile | C₈H₈N₂ | 132.16[1] | ~275 (dec.) | N/A | Irritant |

| Isopropylamine (Propan-2-amine) | C₃H₉N | 59.11[2] | 32.4 | -95.2 | Flammable, Corrosive, Irritant |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 105-106 | -22 | Corrosive, Lachrymator, Water-Reactive |

| Final Product | C₁₂H₁₅ClN₂O | 238.71 | N/A | N/A | Assume Irritant/Harmful (handle with care) |

Synthetic Pathway and Experimental Protocols

The synthesis is logically divided into two primary stages: the formation of the secondary amine intermediate followed by its acylation.

Part A: Synthesis of N-(2-cyanobenzyl)propan-2-amine (Intermediate)

The most common and efficient method for this transformation is reductive amination. This process involves the reaction of the primary amine, 2-(aminomethyl)benzonitrile, with acetone to form a transient imine, which is then immediately reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) is a suitable reducing agent for this purpose due to its selectivity and mild reaction conditions.

Workflow for Intermediate Synthesis

Caption: Workflow for the synthesis of the secondary amine intermediate.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(aminomethyl)benzonitrile (1.0 eq) and acetone (1.5 eq) in methanol.

-

Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the flask in an ice bath to 0-5 °C. Carefully add sodium borohydride (NaBH₄) (1.2 eq) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Evaporate the solvent under reduced pressure to yield the crude N-(2-cyanobenzyl)propan-2-amine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part B: Synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide (Final Product)

This step involves the N-acylation of the secondary amine intermediate with chloroacetyl chloride. This is a classic nucleophilic addition-elimination reaction.[3] A non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[4]

Mechanism: Nucleophilic Addition-Elimination

The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[3] This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The base then deprotonates the resulting ammonium ion to yield the final tertiary amide.

Workflow for Final Product Synthesis

Caption: Workflow for the N-acylation to form the final product.

Detailed Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the crude N-(2-cyanobenzyl)propan-2-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.

-

Reaction Progression: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting amine.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl solution, saturated sodium bicarbonate solution, and finally, brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography to yield the pure 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide.[5]

Safety and Handling

-

Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Isopropylamine: A volatile and flammable liquid with a corrosive and irritating vapor. Ensure it is handled in a fume hood away from ignition sources.

-

Solvents: Dichloromethane and methanol are toxic and flammable. Avoid inhalation and skin contact.

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions and quenching should be performed slowly and with cooling.

Conclusion

The synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide can be reliably achieved through a two-step process involving reductive amination followed by N-acylation. This strategy offers a clear and high-yielding path to the target molecule. Careful control of reaction conditions, particularly temperature and the exclusion of moisture in the acylation step, is crucial for success. The protocols described herein, grounded in established chemical principles, provide a solid foundation for the successful synthesis of this and structurally related compounds.

References

-

Sparkl. (n.d.). Reaction of Amines with Acyl Chlorides. Retrieved from [Link]

-

Unknown Author. (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved from [Link]

-

Supporting Information. (n.d.). General Procedure B. Retrieved from [Link]

-

G, S., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. Retrieved from [Link]

-

Reddit. (2025). Acylation with chloroacetyl chloride. r/AskChemistry. Retrieved from [Link]

- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.

- Kumar, D., et al. (2011). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 16(2), 1436-1445.

- Google Patents. (n.d.). CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.

-

PubChem. (n.d.). N-[2-(aminomethyl)benzyl]-n-isopropyl-n-methylamine. Retrieved from [Link]

- Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.

-

AVESİS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-benzylacrylamide. Retrieved from [Link]

-

ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

-

PMC. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

-

Organic Syntheses. (2018). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N- (2-ethenylcyclopropyl)amine. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Retrieved from [Link]

-

GSRS. (n.d.). 2-(AMINOMETHYL)BENZONITRILE. Retrieved from [Link]

- Google Patents. (n.d.). US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives.

-

ResearchGate. (n.d.). N‐alkylation of various amides with benzyl alcohol catalyzed by.... Retrieved from [Link]

-

PubChem. (n.d.). Cyano(propan-2-yl)amine. Retrieved from [Link]

-

Arkat USA. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Retrieved from [Link]

-

PharmaCompass. (n.d.). Benzyl(Propan-2-Yl)Amine. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). PROPAN-2-AMINE. Retrieved from [Link]

Sources

2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide mechanism of action

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide

Authored by: Gemini, Senior Application Scientist

Publication Date: February 16, 2026

Abstract

2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is a molecule belonging to the chloroacetamide class of compounds. While direct and extensive research on this specific molecule is not widely available in public literature, its structural features, particularly the chloroacetamide moiety, allow for a well-supported hypothesis regarding its mechanism of action. This guide synthesizes information from the broader family of chloroacetamide herbicides and related N-substituted acetamide derivatives to propose a primary mechanism of action and outline a comprehensive experimental framework for its validation. The core hypothesis is that 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide acts as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis, a mechanism characteristic of chloroacetamide herbicides.[1][2] This document provides an in-depth exploration of this proposed mechanism, the underlying biochemistry, and detailed protocols for its experimental verification, tailored for researchers, scientists, and professionals in drug and herbicide development.

Introduction and Chemical Structure

2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is a synthetic organic compound characterized by a central acetamide core with three key substitutions: a reactive chloro group, an N-isopropyl group, and an N-(2-cyano-benzyl) group.

-

Chloroacetamide Core: This is the primary pharmacophore, strongly suggesting a mechanism of action consistent with other chloroacetamide compounds, which are widely used as herbicides.[3]

-

N-isopropyl and N-(2-cyano-benzyl) Groups: These substituents are expected to modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and steric hindrance. These properties, in turn, influence its uptake, translocation, target affinity, and metabolism within a biological system.[3]

While many N-substituted acetamide derivatives have been explored in medicinal chemistry for a range of therapeutic applications, including as enzyme inhibitors and receptor antagonists, the presence of the chloroacetyl group strongly points towards a herbicidal mode of action.[4][5][6]

Proposed Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The most probable mechanism of action for 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and their synthesis is crucial for various physiological processes in plants, including the formation of cuticular waxes, suberin, and membrane lipids.[1]

Chloroacetamide herbicides are known to target and inhibit enzymes within the VLCFA elongase complex, which is located in the endoplasmic reticulum.[1] The key to this inhibition lies in the reactive nature of the chloroacetamide group. It is hypothesized that the chloroacetamide acts as an electrophile, enabling it to form a covalent bond with a nucleophilic residue, such as a cysteine sulfhydryl group, in the active site of a target enzyme.[7] This irreversible binding leads to the inactivation of the enzyme and the cessation of VLCFA elongation.[1]

The inhibition of VLCFA synthesis leads to a cascade of downstream effects in susceptible plants, including:

-

Disruption of cell division and expansion.[1]

-

Inhibition of early seedling growth, particularly affecting emerging shoots.[7][8]

-

Reduced development of cuticular waxes, leading to increased susceptibility to environmental stress.[7]

These effects are consistent with the observed phytotoxicity of chloroacetamide herbicides, which are typically effective as pre-emergence treatments for controlling grass and some broadleaf weeds.[7][9]

Signaling Pathway and Molecular Interaction

The proposed mechanism of action can be visualized as a multi-step process, beginning with the uptake of the compound and culminating in the inhibition of VLCFA synthesis and subsequent phytotoxicity.

Caption: Proposed mechanism of action for 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide.

Experimental Validation Protocols

To rigorously test the hypothesized mechanism of action, a multi-faceted experimental approach is required. The following protocols outline key experiments to investigate the effects of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide on plant physiology and biochemistry.

Whole-Plant and Seedling Growth Assays

Objective: To determine the herbicidal activity and phytotoxicity symptoms of the compound.

Protocol:

-

Plant Species: Select a panel of monocot and dicot species, including known chloroacetamide-susceptible species (e.g., Setaria faberi) and tolerant crop species (e.g., Zea mays).

-

Treatment: Apply the compound pre-emergence to soil at a range of concentrations.

-

Growth Conditions: Maintain plants in a controlled environment (growth chamber or greenhouse) with standardized light, temperature, and humidity.

-

Data Collection: At regular intervals (e.g., 7, 14, and 21 days after treatment), assess and quantify:

-

Germination rates.

-

Shoot and root length.

-

Biomass (fresh and dry weight).

-

Visual injury symptoms (e.g., stunting, leaf crinkling, coleoptile malformation).[7]

-

-

Analysis: Calculate the effective concentration required to inhibit growth by 50% (EC50) for each species.

Biochemical Assay: In Vitro VLCFA Elongase Activity

Objective: To directly measure the inhibitory effect of the compound on the VLCFA elongase enzyme complex.

Protocol:

-

Microsome Isolation: Isolate microsomes (which contain the endoplasmic reticulum and the VLCFA elongase complex) from a suitable plant source (e.g., etiolated leek seedlings).

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the isolated microsomes, a fatty acyl-CoA starter substrate (e.g., C18:0-CoA), malonyl-CoA as the two-carbon donor, and NADPH.

-

Add 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide at various concentrations.

-

Initiate the reaction and incubate at an optimal temperature (e.g., 30°C).

-

-

Fatty Acid Analysis:

-

Stop the reaction and extract the fatty acids.

-

Derivatize the fatty acids to fatty acid methyl esters (FAMEs).

-

Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS) to quantify the levels of VLCFAs.

-

-

Analysis: Determine the concentration of the compound that inhibits VLCFA synthesis by 50% (IC50).

Target Identification: Covalent Binding Studies

Objective: To identify the specific protein targets of the compound through its covalent binding activity.

Protocol:

-

Synthesis of a Tagged Probe: Synthesize an analog of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide that incorporates a reporter tag (e.g., a clickable alkyne or azide group, or a biotin moiety) without significantly altering its biological activity.

-

In Vivo or In Vitro Labeling:

-

Treat plant seedlings or cell cultures with the tagged probe.

-

Alternatively, incubate the probe with isolated protein extracts or microsomes.

-

-

Affinity Purification/Click Chemistry:

-

If a biotin tag is used, capture the labeled proteins using streptavidin-coated beads.

-

If a clickable tag is used, perform a click reaction to attach a reporter molecule (e.g., biotin or a fluorescent dye).

-

-

Protein Identification:

-

Elute the captured proteins.

-

Separate the proteins by SDS-PAGE.

-

Excise protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

-

-

Validation: Confirm that the identified proteins are indeed involved in VLCFA synthesis or other relevant pathways.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of experiments to validate the proposed mechanism of action.

Caption: A logical workflow for the experimental validation of the proposed mechanism of action.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized for clear comparison and interpretation.

Table 1: Hypothetical Biological Activity Data

| Parameter | Assay | Test System | Result |

| Phytotoxicity | Seedling Growth Inhibition | Setaria faberi | EC50 = 5 µM |

| Enzyme Inhibition | In Vitro VLCFA Elongase | Leek Microsomes | IC50 = 0.5 µM |

| Target Binding | Covalent Labeling | Arabidopsis thaliana cell culture | Identified proteins: KCS1, KCS2 |

KCS (Ketoacyl-CoA Synthase) is a key enzyme in the VLCFA elongase complex.

Conclusion

Based on the strong precedent of the chloroacetamide chemical class, the primary mechanism of action for 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is hypothesized to be the inhibition of very-long-chain fatty acid synthesis via covalent modification of key enzymes in the VLCFA elongase complex.[1][2][7] The N-isopropyl and N-(2-cyano-benzyl) moieties likely contribute to the molecule's overall activity by influencing its physicochemical properties. The experimental framework provided in this guide offers a robust and systematic approach to validate this hypothesis, elucidate the specific molecular targets, and characterize the biological activity of this compound. This research will be valuable for its potential applications in agrochemistry and for furthering our understanding of chloroacetamide biochemistry.

References

- Title: Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides1 Source: Cambridge University Press & Assessment URL

- Title: Mode of Action for Chloroacetamides and Functionally Related Compounds Source: ResearchGate URL

- Title: Herbicide Mode of Action Groups 101 Source: FBN URL

- Title: Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA)

- Title: Studies on Mode of Herbicidal Action of Chloroacetamide Compounds Source: J-Stage URL

- Title: 2-Chloro-N-(2,3-dichloro-benzyl)

- Title: Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay Source: PubMed URL

- Title: Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography Source: MDPI URL

- Title: Application Notes and Protocols for N-Substituted Acetamide Derivatives in Drug Discovery Source: Benchchem URL

- Title: 2-Chloro-N-(3-cyano-benzyl)

- Title: New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO Source: PubMed URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. wssa.net [wssa.net]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 8. fbn.com [fbn.com]

- 9. Studies on Mode of Herbicidal Action of Chloroacetamide Compounds [jstage.jst.go.jp]

Technical Monograph: N-(2-Cyanobenzyl)-2-chloro-N-isopropylacetamide

Structural Elucidation, Nomenclature Standards, and Synthetic Utility

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide (CAS: 1353984-05-0), a specialized chloroacetamide intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds.[1] As a Senior Application Scientist, I have structured this document to move beyond basic identification, offering a rigorous examination of its IUPAC derivation, synthetic pathways, and critical structural behaviors—specifically the rotameric complexity observed in NMR spectroscopy due to steric hindrance at the tertiary amide bond.

Part 1: Nomenclature Anatomy & IUPAC Derivation

The systematic naming of complex organic molecules requires a strict adherence to the IUPAC Order of Precedence .[1] For this molecule, the competition for the "Principal Functional Group" is between the Amide and the Nitrile .[1]

1.1 The Hierarchy of Priority

According to IUPAC Blue Book recommendations, the priority order for nomenclature is:

-

Nitriles (Cyanides)

-

Aldehydes/Ketones[1]

1.2 Step-by-Step Derivation

-

Parent Chain: The acyl group containing the amide nitrogen.[1] The carbon chain is 2 carbons long (Acetic acid derivative)

Acetamide .[1] -

Acyl Substituent: A chlorine atom is attached to the

-carbon (position 2) -

Nitrogen Substituents:

-

Alphabetization: Substituents on the nitrogen are listed alphabetically. C yanobenzyl precedes I sopropyl.[1]

Final Preferred IUPAC Name: 2-Chloro-N-(2-cyanobenzyl)-N-isopropylacetamide [1]

1.3 Logic Visualization (IUPAC Decision Tree)

Figure 1.1: Decision logic for determining the IUPAC priority and substituent ordering.

Part 2: Synthetic Methodology

The synthesis of N-alkylated chloroacetamides is typically achieved via the Schotten-Baumann reaction or anhydrous acylation.[1] The protocol below prioritizes yield and purity, specifically addressing the removal of the HCl byproduct which can degrade the nitrile if not managed.

2.1 Reaction Scheme

-

Precursor A: N-(2-cyanobenzyl)isopropylamine (Secondary amine).[1]

-

Reagent B: Chloroacetyl chloride (Electrophile).

-

Base: Triethylamine (Et

N) or Diisopropylethylamine (DIPEA). -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

2.2 Validated Protocol

Note: This protocol assumes a 10 mmol scale.

-

Preparation: In a 100 mL round-bottom flask under

atmosphere, dissolve 10 mmol of N-(2-cyanobenzyl)isopropylamine in 40 mL anhydrous DCM. Add 12 mmol (1.2 eq) of Triethylamine.[1] -

Addition: Cool the solution to 0°C. Add 11 mmol (1.1 eq) of Chloroacetyl chloride dropwise over 15 minutes. Exothermic reaction—control temperature <5°C to prevent nitrile hydrolysis.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench & Workup:

-

Quench with 20 mL saturated NaHCO

. -

Separate organic layer.[1]

-

Wash organic layer with 1M HCl (rapid wash to remove unreacted amine), then Brine.

-

-

Isolation: Dry over MgSO

, filter, and concentrate in vacuo. -

Purification: If the crude oil is dark, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

2.3 Process Workflow Diagram

Figure 2.1: Step-by-step synthetic workflow for the acylation of the secondary amine.[1]

Part 3: Structural Profiling & Analytical Data

As a Senior Scientist, it is critical to note that tertiary amides with bulky substituents (Isopropyl + Benzyl) often exist as rotamers (rotational isomers) at room temperature. This is due to the partial double-bond character of the C-N amide bond, which restricts rotation.[1]

3.1 Physicochemical Properties

| Property | Value | Note |

| Formula | C | |

| Molecular Weight | 250.72 g/mol | |

| Physical State | Solid or Viscous Oil | Low melting point likely due to steric bulk.[1] |

| Solubility | DMSO, DCM, Methanol | Poor water solubility.[1] |

| CAS Number | 1353984-05-0 |

3.2 NMR Expectations (The "Rotamer Effect")

In

-

Isopropyl Methine (-CH-): Will appear as two separate multiplets/septets.[1]

-

Benzylic Protons (-CH

-): Will appear as two singlets (or AB quartets if chiral induction occurs nearby, though this molecule is achiral).[1] -

Validation: To confirm rotamers, run the NMR at elevated temperature (e.g., 50°C or 80°C in DMSO-

).[1] The peaks should coalesce into single sharp signals as the rotation barrier is overcome [1].[1]

3.3 Reactivity Profile (Safety)

The

-

Mechanism: S

2 alkylation of nucleophiles (thiols, amines). -

Toxicity Alert: This class of compounds is often genotoxic or skin sensitizing because they can alkylate cysteine residues in proteins [2].[1] Handle with double-gloving and in a fume hood.[1]

References

-

IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Cambridge: The Royal Society of Chemistry.[1] [Link]1]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Discussion on Amide Rotamers and Schotten-Baumann conditions).

-

U.S. EPA. (2012).[1] Chloroacetamides: Toxicity and Structural Alerts.[1][Link]1]

-

PubChem. (n.d.).[1] Compound Summary for CAS 1353984-05-0.[1][5][6] National Library of Medicine.[1] [Link]1]

Sources

- 1. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]

- 2. Rules for Naming Organic Molecules [www1.udel.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 5. 1353984-05-0| 2-Chloro-N-(2-cyanobenzyl)-N-isopropylacetamide| Ambeed [ambeed.com]

- 6. 1353984-05-0|2-Chloro-N-(2-cyanobenzyl)-N-isopropylacetamide|BLDpharm [bldpharm.com]

The Spectroscopic Signature of a Novel Chloroacetamide: A Technical Guide to 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel compound, 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide. In the absence of direct experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a comprehensive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the key structural and electronic features of this molecule as revealed through its predicted spectral characteristics. Methodologies for spectral acquisition and interpretation are discussed, providing a framework for the future empirical analysis of this and structurally related compounds.

Introduction: Unveiling the Molecular Architecture

2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is a multifaceted molecule featuring a chloroacetamide moiety, a cyano-substituted benzyl group, and an isopropyl substituent. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science, where such scaffolds are of significant interest. A thorough understanding of its three-dimensional structure and electronic properties is paramount for elucidating its reactivity, and spectroscopic analysis serves as the cornerstone of this endeavor. This guide will systematically deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and MS data to provide a detailed portrait of the molecule's signature spectral features.

The predicted structure of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is presented below, and the subsequent sections will correlate its structural components with their anticipated spectroscopic responses.

Caption: Molecular structure of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. Due to hindered rotation around the amide C-N bond, it is anticipated that the NMR spectra of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide may exhibit conformational isomers (rotamers), leading to the doubling of some signals.[1][2] The following predictions are based on an average conformation for simplicity.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, methine, and methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 4.8 | Singlet | 2H | Benzylic protons (N-CH₂) |

| ~ 4.2 | Septet | 1H | Isopropyl methine proton (CH) |

| ~ 4.1 | Singlet | 2H | Chloromethyl protons (Cl-CH₂) |

| ~ 1.2 | Doublet | 6H | Isopropyl methyl protons (CH₃)₂ |

Causality of Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is crucial for acquiring high-resolution spectra. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | Amide Carbonyl (C=O) |

| ~ 140 - 125 | Aromatic Carbons (C₆H₄) |

| ~ 118 | Nitrile Carbon (C≡N) |

| ~ 52 | Benzylic Carbon (N-CH₂) |

| ~ 49 | Isopropyl Methine Carbon (CH) |

| ~ 41 | Chloromethyl Carbon (Cl-CH₂) |

| ~ 20 | Isopropyl Methyl Carbons (CH₃)₂ |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and reference the spectra to the solvent residual peak or an internal standard.

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3][4]

Predicted IR Absorption Frequencies

The IR spectrum of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is expected to exhibit strong absorptions corresponding to the nitrile and amide functionalities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 2230 - 2210 | Medium, Sharp | C≡N Stretch | Nitrile |

| ~ 1680 - 1630 | Strong, Sharp | C=O Stretch (Amide I) | Tertiary Amide |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| ~ 3000 - 2850 | Medium | C-H Stretch | Aliphatic |

| ~ 800 - 600 | Strong | C-Cl Stretch | Chloroalkane |

Expert Insights: The position of the amide I band is sensitive to the electronic environment. In this tertiary amide, the absence of N-H hydrogen bonding results in a frequency that is largely independent of the physical state.[5] The nitrile stretching frequency is expected in a region of the spectrum that is typically uncluttered, making it a highly diagnostic peak.[6][7][8]

Experimental Protocol for IR Data Acquisition

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.[9]

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in isotopic peaks for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula |

| 250/252 | Molecular Ion [M]⁺ | [C₁₃H₁₅ClN₂O]⁺ |

| 215 | [M - Cl]⁺ | [C₁₃H₁₅N₂O]⁺ |

| 132 | [CH(CH₃)₂NCOCH₂Cl]⁺ | [C₅H₉ClNO]⁺ |

| 116 | [C₆H₄CH₂CN]⁺ | [C₈H₆N]⁺ |

| 90 | [C₆H₄CH₂]⁺ | [C₇H₆]⁺ |

| 43 | [CH(CH₃)₂]⁺ | [C₃H₇]⁺ |

Trustworthiness of Protocols: A self-validating system in mass spectrometry involves calibrating the instrument with a known standard before running the sample to ensure accurate mass measurements.

Experimental Protocol for MS Data Acquisition

A standard protocol for acquiring an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions.

-

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the separated ions and record their abundance.

-

Data Analysis: Generate a mass spectrum, which is a plot of ion abundance versus m/z.

Caption: General workflow for mass spectrometry data acquisition.

Conclusion

This technical guide has presented a predicted spectroscopic profile of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide based on fundamental principles of NMR, IR, and MS. The anticipated spectral data provides a valuable reference for the future empirical characterization of this novel compound. The detailed analysis of the expected chemical shifts, absorption frequencies, and fragmentation patterns offers a roadmap for researchers to confirm the structure and purity of synthesized material. The outlined experimental protocols provide a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectroscopic data. As this molecule and its derivatives are explored for potential applications, the foundational spectroscopic understanding provided herein will be instrumental in advancing further research and development.

References

-

Bag, S., & Su, H. (2020). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B, 124(35), 7625–7636. [Link]

- Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

Cortes, S. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Corredor Montaña, J. D., & Loaiza, A. E. (2020). insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. Revista Colombiana de Química, 49(3), 26-36. [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

-

Corredor Montaña, J. D., & Loaiza, A. E. (2020). insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. Revista Colombiana de Química, 49(3), 26-36. [Link]

-

Śmiszek-Lindert, W., & Kusz, J. (2007). N-Benzylacetamide. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3713. [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chemguide.co.uk [chemguide.co.uk]

The Chloroacetamide Scaffold: From Agricultural Blockbusters to Targeted Covalent Inhibitors

Executive Summary

This technical guide explores the trajectory of N-substituted chloroacetamides, a chemical scaffold that revolutionized agriculture in the 20th century and is currently experiencing a renaissance in precision medicine. Originally discovered by Monsanto in 1952 as a class of pre-emergence herbicides, these compounds function as potent alkylating agents. Today, the same electrophilic "warhead" mechanism used to inhibit weed growth is being repurposed to design Targeted Covalent Inhibitors (TCIs) for "undruggable" cancer targets like KRAS G12C.

Part 1: The Genesis and Structural Evolution (1952–1970s)

The history of chloroacetamides is a case study in Structure-Activity Relationship (SAR) evolution. The journey began not with a sophisticated design, but with high-throughput screening at Monsanto.

The Discovery of CDAA (Randox)

In 1952, P.C.[1] Hamm and A.J.[1] Speziale at Monsanto screened

-

Innovation: It was the first major pre-emergence grass herbicide for corn and soybeans.

-

Limitation: CDAA was a volatile liquid causing severe skin irritation, necessitating better formulation and structural stability.

The Anilide Shift: Propachlor to Alachlor

To improve stability and reduce volatility, the nitrogen substituents were modified from allyl groups to aromatic rings (anilines).

-

Propachlor (1965): The first "chloroacetanilide." It introduced the N-phenyl ring but lacked the steric bulk required for prolonged residual activity.

-

Alachlor (1969): The addition of a 2,6-diethyl substitution on the phenyl ring and an alkoxymethyl group on the nitrogen dramatically increased lipophilicity and soil persistence. This molecule became the global standard for corn weed control for decades.

Visualization of Structural Evolution

The following diagram illustrates the chemical progression from the volatile CDAA to the highly active, chiral S-Metolachlor.

Caption: The structural evolution of chloroacetamides from simple allylic amides to complex, chirally pure anilides.

Part 2: The Stereochemical Revolution (The Metolachlor Story)

The most significant technical leap in this field was the transition from racemic mixtures to single enantiomers, driven by Ciba-Geigy (now Syngenta).

The Chirality Problem

Metolachlor possesses a chiral axis (atropisomerism) and a chiral center. However, biological activity resides almost exclusively in the (S)-isomer .

-

Racemic Metolachlor: Contains 50% (S)-isomer and 50% inactive (R)-isomer.

-

Ecological Impact: Farmers were applying double the necessary chemical load, with the inactive isomer contributing only to environmental burden.

The Industrial Solution: Ir-Xyliphos

Producing the (S)-isomer on a multi-ton scale required a breakthrough in asymmetric catalysis.

-

Catalyst: An Iridium (Ir) complex with a ferrocenyl diphosphine ligand (Xyliphos).[2]

-

Process: Asymmetric hydrogenation of the imine intermediate.

-

Result: This process, known as the "Chiral Switch," allowed the release of S-Metolachlor (Dual Gold) , reducing application rates by ~35% while maintaining efficacy. This remains one of the largest-scale applications of asymmetric catalysis in history.[2]

Part 3: Mechanistic Deep Dive

Understanding how these molecules work bridges the gap between their agricultural past and pharmaceutical future.

Mechanism of Action (Agriculture): VLCFA Inhibition

In plants, chloroacetamides inhibit the synthesis of Very Long-Chain Fatty Acids (VLCFAs) (C20–C30+). These fatty acids are essential for:

-

Cuticular waxes (preventing desiccation).

-

Sphingolipids (membrane integrity).

Target Enzyme: The primary target is the Very Long-Chain Fatty Acid Elongase (VLCFAE) complex, specifically the condensing enzyme KCS (β-ketoacyl-CoA synthase) .

The "Warhead" Mechanism: Covalent Modification

The chloroacetamide group is an electrophile.[3] It reacts via an

-

Reaction:

-

Irreversibility: The formation of the thioether bond is stable and irreversible, permanently inactivating the enzyme.

Visualization of VLCFA Inhibition

Caption: Chloroacetamides block the rate-limiting condensation step in VLCFA synthesis via irreversible alkylation of the KCS enzyme.

Part 4: Modern Renaissance (Targeted Covalent Inhibitors)

The pharmaceutical industry has recently embraced the chloroacetamide "warhead" to target "undruggable" proteins.

From Non-Specific to Targeted

Historically, covalent inhibitors were avoided due to toxicity risks (off-target alkylation). However, modern drug discovery uses Targeted Covalent Inhibitors (TCIs) .

-

Strategy: A non-covalent scaffold positions the warhead precisely next to a specific non-catalytic cysteine on the target protein.

-

Selectivity: The warhead only reacts if the scaffold binds first, ensuring high specificity.

Case Study: KRAS G12C Inhibitors

The KRAS G12C mutation (common in lung cancer) introduces a cysteine at position 12.[4]

-

Mechanism: Drugs like sotorasib (and its chloroacetamide-based precursors) bind to the GDP-bound pocket of KRAS. The electrophilic warhead then snaps shut on Cys12, locking the protein in an inactive state.

Part 5: Experimental Protocol

Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

Context: This protocol synthesizes the core scaffold used in metolachlor and lidocaine.[5] It demonstrates the Schotten-Baumann reaction conditions typical for this class.

Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive. All operations must be performed in a functioning fume hood.

Reagents

| Reagent | Role | Equivalents |

| 2,6-Dimethylaniline (2,6-Xylidine) | Nucleophile | 1.0 eq |

| Chloroacetyl Chloride | Electrophile | 1.2 eq |

| Sodium Acetate (sat.[5] aq.) | Base/Buffer | 1.5 eq |

| Glacial Acetic Acid | Solvent | - |

Step-by-Step Methodology

-

Preparation: In a 250 mL Erlenmeyer flask, dissolve 0.05 mol of 2,6-dimethylaniline in 45 mL of glacial acetic acid. Cool the solution to 10°C using an ice bath.

-

Addition: Add 0.06 mol of chloroacetyl chloride dropwise over 15 minutes. Critical: Maintain temperature <15°C to prevent di-acylation.[5]

-

Reaction: Remove the ice bath and stir at room temperature for 30 minutes. The mixture will thicken as the amide forms.

-

Quenching: Add a solution of sodium acetate (15 g in 75 mL water) rapidly. This buffers the HCl generated and precipitates the product.

-

Isolation: Filter the white precipitate using vacuum filtration. Wash the filter cake with 3 x 50 mL of cold water to remove residual acid.

-

Purification: Recrystallize from aqueous ethanol or toluene.

-

Validation:

-

Melting Point: Expected range 143–145°C.

-

NMR: Confirm the singlet for the

protons at

-

References

-

Hamm, P. C. (1974). Discovery, Development, and Current Status of the Chloroacetamide Herbicides. Weed Science.

-

Böger, P., et al. (2000). The very-long-chain fatty acid synthase is inhibited by chloroacetamides.[6][7] Zeitschrift für Naturforschung C.

-

Blaser, H. U. (2002).[2] The Story of (S)-Metolachlor: An Industrial Odyssey in Asymmetric Catalysis. Advanced Synthesis & Catalysis.

-

Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature. (Foundational paper for covalent KRAS inhibition).

-

Resh, V. (2022).[8][9] Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules (MDPI).

-

Masaryk University . Synthesis of Lidocaine (Protocol Reference).

Sources

- 1. Discovery, Development, and Current Status of the Chloroacetamide Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. is.muni.cz [is.muni.cz]

- 6. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Evaluation of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide as a Putative Herbicide

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the novel chemical entity, 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide, as a potential herbicide. While the specific herbicidal activity of this compound is not yet established in published literature, its structural features, particularly the chloroacetamide moiety, suggest a potential mode of action similar to existing Group 15 herbicides. Acetamide and chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs), which are essential for various physiological processes in plants, leading to growth inhibition, particularly in emerging seedlings.[1]

These application notes and protocols are designed to provide a robust framework for the initial screening and characterization of this compound's herbicidal potential. The methodologies outlined herein are based on established principles of weed science and herbicide evaluation, ensuring scientific integrity and the generation of reliable data.

Hypothesized Mechanism of Action

Based on its chemical structure, 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is hypothesized to function as a seedling growth inhibitor.[2] The chloroacetamide functional group is a key pharmacophore in several commercial herbicides that act by inhibiting VLCFA synthesis.[1] This inhibition disrupts the formation of critical cellular components, leading to the failure of emerging shoots and roots to develop properly.[3]

Caption: Hypothesized mechanism of action for 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide.

Synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide

A plausible synthetic route for the target compound involves a two-step process starting from 2-cyanobenzylamine.

Step 1: N-isopropylation of 2-cyanobenzylamine

This step can be achieved through reductive amination with acetone or direct alkylation with an isopropyl halide.

Step 2: Acylation with Chloroacetyl Chloride

The resulting N-isopropyl-2-cyanobenzylamine is then acylated with chloroacetyl chloride in the presence of a non-nucleophilic base to yield the final product.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

Protocol 1: Pre-Emergent Herbicidal Efficacy Screening

This protocol is designed to assess the pre-emergent activity of the test compound on a range of indicator weed species.

Materials:

-

Technical grade 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide

-

Acetone (reagent grade)

-

Tween 20 or other suitable surfactant

-

Seeds of various weed species (e.g., Echinochloa crus-galli, Setaria faberi, Amaranthus retroflexus, Abutilon theophrasti)

-

Potting medium (e.g., sandy loam soil)

-

Plastic pots or trays

-

Greenhouse or controlled environment chamber

-

Spray chamber

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. From this stock, prepare a series of dilutions to achieve the desired application rates. A typical range for initial screening would be from 10 to 1000 g active ingredient per hectare (g a.i./ha). The final spray solution should contain a surfactant (e.g., 0.1% v/v Tween 20) to ensure uniform coverage.

-

Planting: Fill pots or trays with the potting medium. Sow seeds of the selected weed species at a uniform depth (e.g., 1-2 cm).[4]

-

Herbicide Application: Apply the test solutions to the soil surface using a calibrated spray chamber to ensure precise and uniform application.[4] Include an untreated control (sprayed with the carrier solution only) and a positive control (a commercial herbicide with a similar mode of action).

-

Incubation: Place the treated pots in a greenhouse or controlled environment chamber with optimal conditions for weed germination and growth (e.g., 25-30°C, 16:8 hour light:dark cycle). Water the pots as needed to maintain adequate soil moisture.[4]

-

Data Collection: At 14 and 21 days after treatment (DAT), visually assess the percentage of weed emergence and any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) compared to the untreated control. Harvest the above-ground biomass of the emerged seedlings, dry in an oven at 70°C for 48 hours, and record the dry weight.

Data Analysis:

Calculate the percent inhibition of emergence and the percent reduction in biomass for each treatment relative to the untreated control.

| Application Rate (g a.i./ha) | % Emergence Inhibition (Mean ± SD) | % Biomass Reduction (Mean ± SD) | Visual Injury Rating (0-100%) |

| 0 (Control) | 0 ± 0 | 0 ± 0 | 0 |

| 10 | |||

| 50 | |||

| 100 | |||

| 250 | |||

| 500 | |||

| 1000 | |||

| Positive Control |

Protocol 2: Post-Emergent Herbicidal Efficacy Screening

This protocol evaluates the post-emergent activity of the test compound.

Materials:

-

Same as Protocol 1

-

Weed seedlings at the 2-4 leaf stage

Procedure:

-

Plant Preparation: Sow weed seeds as described in Protocol 1 and allow them to grow to the 2-4 leaf stage.

-

Herbicide Application: Apply the test solutions directly to the foliage of the weed seedlings using a calibrated spray chamber.[4]

-

Incubation and Data Collection: Maintain the treated plants in a greenhouse or controlled environment chamber. At 7, 14, and 21 DAT, visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death). At 21 DAT, harvest the above-ground biomass, dry, and weigh as described in Protocol 1.

Data Analysis:

Analyze the data as described in Protocol 1, focusing on visual injury and biomass reduction.

Protocol 3: Dose-Response and ED₅₀ Determination

This protocol is used to determine the effective dose (ED₅₀) of the compound required to cause a 50% reduction in plant growth.

Materials:

-

Same as Protocols 1 and 2

Procedure:

-

Based on the results of the initial screening, select a sensitive weed species.

-

Design a dose-response experiment with a wider range of application rates, typically 8-10 concentrations, that are expected to cause between 10% and 90% growth inhibition.[5]

-

Conduct the experiment following either the pre-emergent or post-emergent protocol, depending on the observed activity.

-

Collect biomass data at the end of the experiment.

Data Analysis:

Use a suitable statistical software package to fit a dose-response curve (e.g., a four-parameter logistic model) to the biomass data.[6][7] From this curve, calculate the ED₅₀ value and its confidence intervals.

Caption: Workflow for determining the ED₅₀ of the test compound.

Protocol 4: Crop Selectivity and Phytotoxicity Assessment

This protocol assesses the potential for the test compound to be used selectively in major crops.

Materials:

-

Same as previous protocols

-

Seeds of major crop species (e.g., corn, soybean, wheat, cotton)

Procedure:

-

Conduct pre- and post-emergent experiments as described in Protocols 1 and 2, but use crop species instead of weeds.

-

Apply the test compound at rates that were effective for weed control in the previous experiments (e.g., 1x, 2x, and 4x the effective weed control rate).

-

Include a standard herbicide known to be selective for the tested crops as a positive control.

-

Assess crop injury (stunting, discoloration, malformation) at regular intervals and measure final biomass or yield components.

Data Analysis:

Compare the phytotoxicity of the test compound to the untreated control and the standard herbicide. A successful selective herbicide will control weeds with minimal or no injury to the crop.

| Crop Species | Application Rate (g a.i./ha) | Visual Injury Rating (0-100%) at 21 DAT | % Biomass Reduction (Mean ± SD) |

| Corn | 0 (Control) | 0 | 0 ± 0 |

| 1x | |||

| 2x | |||

| 4x | |||

| Soybean | 0 (Control) | 0 | 0 ± 0 |

| 1x | |||

| 2x | |||

| 4x | |||

| Wheat | 0 (Control) | 0 | 0 ± 0 |

| 1x | |||

| 2x | |||

| 4x |

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimental results, the following self-validating systems should be implemented:

-

Inclusion of Controls: Every experiment must include untreated and positive controls. The untreated control provides a baseline for normal growth, while the positive control confirms that the experimental system is responsive to a known herbicide.

-

Replication: All treatments should be replicated at least three to four times to ensure statistical validity and to account for biological variability.

-

Randomization: The placement of pots or trays in the greenhouse or growth chamber should be completely randomized to avoid any systematic bias due to environmental gradients.

-

Blind Assessment: Whenever possible, visual assessments of phytotoxicity should be conducted by an individual who is unaware of the treatment assignments to minimize observer bias.

Conclusion

The protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial evaluation of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide as a potential herbicide. By systematically assessing its pre- and post-emergent efficacy, determining its dose-response characteristics, and evaluating its crop selectivity, researchers can generate the critical data needed to advance this compound through the herbicide discovery and development pipeline.

References

-

Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [https://www.jove.com/t/52 protocols-for-robust-herbicide-resistance-testing-in-different-weed-species]([Link] protocols-for-robust-herbicide-resistance-testing-in-different-weed-species)

-

Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Weed Science Society of America. [Link]

-

Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory. [Link]

-

Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Health Canada. [Link]

-

Models for Curve-fitting Herbicide Dose Response Data. Weed Research. [Link]

-

Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. Scientific Reports. [Link]

-

Determining the Selectivity of Herbicides and Assessing Their Effect on Plant Roots -A Case Study with Indaziflam and Glyphosate Herbicides. IntechOpen. [Link]

-

How to Test Herbicides at Forest Tree Nurseries. U.S. Department of Agriculture, Forest Service. [Link]

-

Detecting herbicide resistance. Agriculture and Horticulture Development Board. [Link]

-

Mode of action Mechanism of action of of herbicides. SlideShare. [Link]

-

Use of dose-response relationship to identify herbicide's efficacy in a mixture. CABI Digital Library. [Link]

-

The Eight Modes of Action. Plant and Soil Sciences eLibrary. [Link]

-

C715 Herbicide Mode of Action. Kansas State University. [Link]

Sources

- 1. wssa.net [wssa.net]

- 2. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]

- 3. southeast.k-state.edu [southeast.k-state.edu]

- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

Application Notes & Protocols: Formulation of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide for Agricultural Use

Abstract

This document provides a comprehensive technical guide for the formulation of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide, a novel herbicidal candidate from the chloroacetamide class. Targeted at researchers and formulation scientists, these notes detail the proposed mechanism of action, key physicochemical considerations, and step-by-step protocols for developing stable and efficacious Emulsifiable Concentrate (EC) and Wettable Powder (WP) formulations. The protocols are grounded in established principles of agrochemical science to ensure reproducibility and performance.

Introduction to the Active Ingredient

Compound: 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide (hereinafter "the AI") is a novel molecule belonging to the chloroacetamide chemical family. This class of herbicides is widely used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops.[1][2][3] Like other chloroacetamides, this AI is presumed to act as a seedling growth inhibitor, primarily absorbed by the emerging shoots of grasses and the roots of broadleaf weeds.[4] Its efficacy is dependent on its presence in the soil prior to weed germination, as it has minimal post-emergence contact toxicity.[1]

1.1 | Proposed Mechanism of Action

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[5][6] VLCFAs (fatty acids with more than 18 carbons) are crucial components of cell membranes, cuticular waxes, and sphingolipids, which are essential for cell division, membrane integrity, and signaling.[7][8][9]

The AI is hypothesized to target and inhibit a key enzyme in the fatty acid elongase (FAE) complex located in the endoplasmic reticulum.[5][7] This inhibition disrupts the production of VLCFAs, leading to a cessation of cell division and expansion, ultimately preventing the emergence and growth of susceptible weed seedlings.[5][9]

Caption: Workflow for preparing an Emulsifiable Concentrate (EC) formulation.

Materials & Equipment:

-

2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide (AI)

-

Aromatic solvent (e.g., Solvesso™ 150 or equivalent)

-

Emulsifier Blend (e.g., a 1:1 ratio of Calcium Dodecylbenzene Sulfonate and a Castor Oil Ethoxylate)

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Analytical balance

Step-by-Step Procedure:

-

Preparation: Calculate the required mass of each component for the desired batch size based on the table below.

-

Dissolution of AI: To a glass beaker, add the aromatic solvent. Place the beaker on a magnetic stirrer and begin moderate agitation.

-

Slowly add the pre-weighed AI powder to the vortex of the stirring solvent.

-

Continue stirring until the AI is completely dissolved and the solution is clear. Gentle warming (to 40-50°C) may be used to accelerate dissolution, but the solution must be cooled to room temperature before proceeding.

-

Addition of Emulsifiers: Once the AI is fully dissolved, slowly add the emulsifier blend to the solution while maintaining agitation.

-

Homogenization: Continue mixing for an additional 15-20 minutes to ensure the final formulation is completely homogenous.

-

Quality Control: Transfer the final product to a sealed container for quality control testing (see Section 4.0).

Example Formulation Recipe (100 mL Batch):

| Component | Function | Concentration (w/v) | Amount |

|---|---|---|---|

| Active Ingredient | Herbicide | 48% | 48.0 g |

| Aromatic Solvent | Solvent | ~40-45% | q.s. to 100 mL |

| Emulsifier Blend | Emulsifier | 6-8% | 6.0 - 8.0 g |

| Total | - | - | 100 mL |

| Protocol 2: Wettable Powder (WP) Formulation (Target: 80% AI)

This protocol details the creation of a high-load WP formulation. The objective is to produce a fine, free-flowing powder that readily disperses and remains suspended in water. [10] Workflow Diagram:

Caption: Workflow for preparing a Wettable Powder (WP) formulation.

Materials & Equipment:

-

2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide (AI)

-

Wetting Agent (e.g., Sodium Naphthalene Sulfonate)

-

Dispersing Agent (e.g., Sodium Lignosulfonate)

-

Inert Carrier (e.g., Kaolin Clay)

-

Blender or powder mixer

-

Air-jet mill or hammer mill

-

Analytical balance

Step-by-Step Procedure:

-

Preparation: Weigh each component accurately according to the recipe table below.

-

Pre-blending: Combine all weighed components in a suitable powder blender. Mix for 10-15 minutes until a visually uniform pre-mix is achieved.

-

Milling: Transfer the pre-mix to an air-jet mill. Mill the powder until the desired particle size distribution is achieved (typically 95% of particles <15 µm). Particle size is critical for suspension stability.

-

Homogenization: After milling, blend the final powder for an additional 5-10 minutes to ensure homogeneity.

-

Quality Control: Package the final product in a moisture-proof container and submit for quality control analysis (see Section 4.0).

Example Formulation Recipe (100 g Batch):

| Component | Function | Concentration (w/w) | Amount |

|---|---|---|---|

| Active Ingredient | Herbicide | 80% | 80.0 g |

| Wetting Agent | Wetting | 2% | 2.0 g |

| Dispersing Agent | Dispersion | 5% | 5.0 g |

| Inert Carrier | Filler/Carrier | 13% | 13.0 g |

| Total | - | 100% | 100 g |

Quality Control and Validation

Every formulation batch must undergo rigorous quality control to ensure it meets performance standards.

| Test | Method | Acceptance Criteria (EC) | Acceptance Criteria (WP) |

| Appearance | Visual Inspection | Clear, homogenous liquid, free of sediment. | Fine, homogenous, free-flowing powder. |

| Active Ingredient Assay | HPLC-UV or LC-MS/MS | 480 g/L ± 2% | 80% w/w ± 2% |

| Emulsion/Suspension Stability | CIPAC MT 36 | Forms a spontaneous, stable emulsion with no more than 2 mL of cream or oil after 2 hours. | Minimum 80% suspensibility after 30 minutes in standard hard water. |

| Wettability | CIPAC MT 53 | N/A | Wets completely in < 1 minute. |

| Storage Stability | Accelerated storage (e.g., 14 days at 54°C) | No significant change in physical properties or AI content. | No significant change in physical properties or AI content. |

| Protocol 3: Analytical Method for AI Quantification (HPLC-UV)

This protocol provides a standard method for determining the concentration of the AI in formulations.

Materials & Equipment:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

AI analytical standard

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

Procedure:

-

Standard Preparation: Prepare a stock solution of the AI standard in acetonitrile (e.g., 1000 µg/mL). Create a series of calibration standards (e.g., 10, 50, 100, 200 µg/mL) by diluting the stock solution.

-

Sample Preparation:

-

EC: Accurately weigh an amount of the EC formulation containing ~50 mg of AI into a 50 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Dilute further to fall within the calibration range.

-

WP: Accurately weigh an amount of the WP formulation containing ~50 mg of AI into a 50 mL volumetric flask. Add ~40 mL of acetonitrile, sonicate for 15 minutes, bring to volume, and mix well. Allow solids to settle, then dilute an aliquot of the supernatant to fall within the calibration range.

-

-

Chromatographic Conditions:

-

Mobile Phase: 70:30 Acetonitrile:Water (Isocratic)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 230 nm (or λmax of the cyano-benzyl chromophore)

-

Injection Volume: 10 µL

-

-

Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared samples. Quantify the AI concentration in the samples against the standard curve. This method is based on standard procedures for chloroacetamide analysis. [3]

References

-

Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

-

Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (1987). Weed Science, 35(3), 434-441. Cambridge University Press. Retrieved February 16, 2026, from [Link]

-

Mode of Action for Chloroacetamides and Functionally Related Compounds. (2024). ResearchGate. Retrieved February 16, 2026, from [Link]

-

How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? (2016). Frontiers in Plant Science, 7, 1561. Retrieved February 16, 2026, from [Link]

-

Wolf, T. (2023). Adjuvants: What they do and how they do it. Saskatchewan Pulse Growers. Retrieved February 16, 2026, from [Link]

-

Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation. (2013). PLOS Biology, 11(4), e1001531. Retrieved February 16, 2026, from [Link]

-

Synthesis of C20–38 Fatty Acids in Plant Tissues. (2022). International Journal of Molecular Sciences, 23(9), 4683. MDPI. Retrieved February 16, 2026, from [Link]

-

Formulations. (n.d.). WSU Tree Fruit. Washington State University. Retrieved February 16, 2026, from [Link]

-

Herbicide Formulations. (n.d.). Utah State University Extension. Retrieved February 16, 2026, from [Link]

-

Herbicide formulation and their use. (2018). ResearchGate. Retrieved February 16, 2026, from [Link]

-

Jordan, T. N. (2001). Adjuvant Use With Herbicides: Factors to Consider. Purdue University Cooperative Extension Service. Retrieved February 16, 2026, from [Link]

-

Very-long-chain fatty acid. (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]

-

Adjuvants with Herbicides. When and Why They Are Needed. (2024). Crop Protection Network. Retrieved February 16, 2026, from [Link]

-

Herbicide Applicator Training. (n.d.). Penn State Extension. Retrieved February 16, 2026, from [Link]

-

Vargo, J. D. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical Chemistry, 74(15), 3754-9. Retrieved February 16, 2026, from [Link]

-

Herbicide Mode of Action Groups 101. (n.d.). Farmers Business Network. Retrieved February 16, 2026, from [Link]

-

Wettable powder (WP) formulations. (n.d.). Croda Crop Care. Retrieved February 16, 2026, from [Link]

-

Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). Virginia Tech. Retrieved February 16, 2026, from [Link]

-

Studies on Mode of Herbicidal Action of Chloroacetamide Compounds. (1970). Weed Research, Japan, 10, 16-25. J-Stage. Retrieved February 16, 2026, from [Link]

-

EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). (n.d.). Waters Corporation. Retrieved February 16, 2026, from [Link]

-

Determination of trace triazine and chloroacetamide herbicides in tile-fed drainage ditch water using solid-phase microextraction and gas chromatography/mass spectrometry. (2003). USDA Agricultural Research Service. Retrieved February 16, 2026, from [Link]

-

Formulating emulsifiable concentrate (EC). (n.d.). Croda Crop Care. Retrieved February 16, 2026, from [Link]

-

Simultaneous Determination of Chloroacetanilide Herbicide Residues in Crops with Gas Chromatography-Mass Spectrometry. (2015). Der Pharma Chemica, 7(10), 329-337. Retrieved February 16, 2026, from [Link]

-

Emulsifiable Concentrates: The Backbone of Modern Agrochemicals. (n.d.). Meghmani Organics Limited. Retrieved February 16, 2026, from [Link]

-

Understanding Emulsifiable Concentrate Herbicides: What They Are and How They Work. (2024). SOLitude Lake Management. Retrieved February 16, 2026, from [Link]

-

Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. (2002). ResearchGate. Retrieved February 16, 2026, from [Link]

-

Designing an optimal and scalable protocol for formulating a 40% emulsifiable concentrate for a systemic insecticide. (n.d.). Aragen Life Sciences. Retrieved February 16, 2026, from [Link]

-

Improving cole crop safety and weed control response with chloroacetamide and oxyfluorfen herbicide combinations. (2024). Weed Technology. Cambridge University Press. Retrieved February 16, 2026, from [Link]

-

Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. (2011). Journal of Agricultural and Food Chemistry, 59(8), 3829-3835. Retrieved February 16, 2026, from [Link]

Sources

- 1. Studies on Mode of Herbicidal Action of Chloroacetamide Compounds [jstage.jst.go.jp]

- 2. Improving cole crop safety and weed control response with chloroacetamide and oxyfluorfen herbicide combinations | Weed Technology | Cambridge Core [cambridge.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fbn.com [fbn.com]

- 5. researchgate.net [researchgate.net]

- 6. wssa.net [wssa.net]

- 7. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]